molecular formula C21H18N2S B11541988 4-(3,4-dimethylphenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine

4-(3,4-dimethylphenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine

Cat. No.: B11541988
M. Wt: 330.4 g/mol
InChI Key: XNDYZFWABMBMBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dimethylphenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a dimethylphenyl group, a naphthyl group, and an amine group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethylphenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4-dimethylbenzene and an appropriate alkylating agent.

    Introduction of the Naphthyl Group: The naphthyl group can be attached through a nucleophilic substitution reaction using naphthylamine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethylphenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

4-(3,4-dimethylphenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethylphenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both the dimethylphenyl and naphthyl groups attached to the thiazole ring distinguishes it from other similar compounds and may confer unique properties and applications.

Properties

Molecular Formula

C21H18N2S

Molecular Weight

330.4 g/mol

IUPAC Name

4-(3,4-dimethylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C21H18N2S/c1-14-10-11-17(12-15(14)2)20-13-24-21(23-20)22-19-9-5-7-16-6-3-4-8-18(16)19/h3-13H,1-2H3,(H,22,23)

InChI Key

XNDYZFWABMBMBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=CC4=CC=CC=C43)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.